5-Fluoroisatin: A Comprehensive Technical Guide for Researchers
5-Fluoroisatin: A Comprehensive Technical Guide for Researchers
CAS Number: 443-69-6
This guide provides an in-depth overview of 5-Fluoroisatin, a key heterocyclic building block for professionals in research, chemical synthesis, and drug development. It details the compound's physicochemical properties, synthesis protocols, biological significance as a caspase inhibitor, and its role in inducing apoptosis, a critical process in cancer therapy and neurodegenerative disease research.
Core Properties and Specifications
5-Fluoroisatin, also known as 5-Fluoro-1H-indole-2,3-dione, is a fluorinated derivative of isatin (B1672199).[1][2][3] The presence of a fluorine atom at the 5-position significantly enhances its biological and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.[1][4]
Physicochemical Data
The key quantitative properties of 5-Fluoroisatin are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 443-69-6 | [1][2][3][5] |
| Molecular Formula | C₈H₄FNO₂ | [1][3][5] |
| Molecular Weight | 165.12 g/mol | [1][2][3][5] |
| Melting Point | 224-227 °C | [2][5][6] |
| Boiling Point | 388 °C | [3] |
| Appearance | Red to reddish-brown crystalline powder | [1][6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform | [3][6] |
| Purity | Typically ≥98% | [1][2] |
| InChI Key | GKODDAXOSGGARJ-UHFFFAOYSA-N | [5] |
| SMILES | Fc1ccc2NC(=O)C(=O)c2c1 | [5] |
Synthesis Protocol: The Sandmeyer Approach
The synthesis of isatin and its derivatives is classically achieved via the Sandmeyer isatin synthesis. This two-step methodology is adaptable for producing 5-Fluoroisatin from 4-fluoroaniline (B128567).
Experimental Protocol: Synthesis of 5-Fluoroisatin
This protocol outlines the synthesis of 5-Fluoroisatin based on the principles of the Sandmeyer reaction.
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
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In a reaction vessel, dissolve 4-fluoroaniline in a solution of hydrochloric acid and water.
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In a separate vessel, prepare an aqueous solution of chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride.
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Slowly add the 4-fluoroaniline solution to the chloral hydrate and hydroxylamine solution while stirring vigorously.
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Heat the resulting mixture to facilitate the condensation reaction, forming the 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (isonitrosoacetanilide) intermediate.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Once complete, cool the mixture and collect the precipitated intermediate by filtration. Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to 5-Fluoroisatin
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Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (maintained at approximately 75-80 °C).
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The strong acid catalyzes an intramolecular electrophilic substitution (cyclization).
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After the addition is complete, maintain the temperature and continue stirring for a designated period to ensure complete cyclization.
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Carefully pour the reaction mixture over crushed ice to precipitate the crude 5-Fluoroisatin.
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Collect the reddish-brown solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
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Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain pure 5-Fluoroisatin.
Below is a workflow diagram illustrating the key stages of the Sandmeyer synthesis for 5-Fluoroisatin.
Biological Activity and Mechanism of Action
Isatin and its derivatives, including 5-Fluoroisatin, are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[7] A primary mechanism contributing to their anticancer effects is the inhibition of caspases, a family of cysteine proteases that are central to the execution of the apoptotic cell death program.
Role as a Caspase Inhibitor in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This event triggers the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of cell death by cleaving a multitude of cellular proteins.
Isatin-based compounds act as inhibitors of these effector caspases.[8][9] By binding to the active site of caspases-3 and -7, they prevent the cleavage of downstream substrates, thereby halting the apoptotic cascade. This inhibitory action makes them valuable tools for studying apoptosis and as potential therapeutic agents.
The following diagram illustrates the intrinsic apoptotic pathway and highlights the inhibitory role of isatin derivatives.
Experimental Application: Caspase Activity Assay
To evaluate the efficacy of 5-Fluoroisatin derivatives as caspase inhibitors, a colorimetric or fluorometric caspase activity assay is a standard experimental procedure.
Protocol: In Vitro Caspase-3 Colorimetric Assay
This protocol provides a method for measuring caspase-3 activity in cell lysates, which can be used to assess the inhibitory potential of compounds like 5-Fluoroisatin.
1. Preparation of Cell Lysates: a. Culture cells (e.g., Jurkat or a relevant cancer cell line) to the desired density in a multi-well plate. b. Induce apoptosis using a known agent (e.g., staurosporine) for a predetermined time. Include a non-induced control group. c. For inhibitor studies, pre-incubate a set of induced cells with various concentrations of the 5-Fluoroisatin derivative. d. After treatment, pellet the cells by centrifugation and wash with ice-cold PBS. e. Lyse the cells using a chilled lysis buffer. Incubate on ice for 15-20 minutes. f. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris. g. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
2. Caspase-3 Assay: a. In a 96-well microplate, add a standardized amount of cell lysate (e.g., 50-100 µg of protein) to each well. b. Add the reaction buffer, which contains DTT, to each well. c. To initiate the reaction, add the caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). d. Cover the plate and incubate at 37°C for 1-2 hours. e. During the incubation, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA). f. Measure the absorbance of the wells at 405 nm using a microplate reader. g. The absorbance is directly proportional to the caspase-3 activity. Compare the results from the inhibitor-treated groups to the induced (positive control) and non-induced (negative control) groups to determine the extent of inhibition.
Conclusion
5-Fluoroisatin is a versatile and potent chemical entity with significant applications in medicinal chemistry and organic synthesis. Its unique properties, conferred by the fluorine substitution, make it an important precursor for the development of novel therapeutic agents, particularly those targeting apoptosis through caspase inhibition. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the potential of 5-Fluoroisatin in their scientific endeavors.
References
- 1. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 2. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. publish.tntech.edu [publish.tntech.edu]
- 6. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 7. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
